molecular formula C9H10N6O2 B2937598 N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1396568-14-1

N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2937598
CAS RN: 1396568-14-1
M. Wt: 234.219
InChI Key: UWDRKISCEIKZPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .


Chemical Reactions Analysis

There’s no available information on the chemical reactions involving this compound .

Scientific Research Applications

Chemical Metabolism and Toxicology

Research on compounds related to N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide often focuses on their metabolism, pharmacokinetics, and potential toxicological effects. For instance, studies on the metabolism of acetaminophen reveal how it is processed in the body, identifying various metabolites and their implications for human health. These insights are crucial for understanding how similar compounds might interact with biological systems (Mrochek et al., 1974).

Role in Medical Treatments

Some derivatives of N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide have been explored for their medical applications, such as in the treatment of certain diseases or conditions. For example, the use of trapidil, a platelet-derived growth factor antagonist, has shown potential in preventing restenosis after coronary angioplasty, highlighting the therapeutic potential of related chemical entities (Okamoto et al., 1992).

Pharmacokinetics and Bioequivalence

Understanding the pharmacokinetics and ensuring bioequivalence of pharmaceutical formulations containing compounds like N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is essential for their safe and effective use. Studies comparing tablet and capsule formulations of nonsteroidal anti-inflammatory compounds reveal the importance of assessing absorption rates, distribution, metabolism, and excretion to achieve desired therapeutic effects (Annunziato & di Renzo, 1993).

Environmental and Dietary Exposures

Research into the environmental presence and dietary exposure to organohalogen contaminants provides insight into the broader ecological and health impacts of chemical compounds. Studies detailing the concentrations of phenolic and methoxylated organohalogen contaminants in breast milk and serum highlight the importance of understanding how these substances, and by extension related chemicals, might accumulate and exert effects in human populations (Fujii et al., 2014).

Analytical Detection and Impairment Assessments

The development of analytical techniques for detecting specific compounds in biological samples is crucial for both clinical and forensic applications. For instance, the identification and quantification of N-ethyldeschloroketamine in various specimens illustrate the advancements in toxicology and the importance of precise measurement tools in assessing drug abuse and its physiological effects (Theofel et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c1-17-9-2-7(11-5-12-9)14-8(16)3-15-6-10-4-13-15/h2,4-6H,3H2,1H3,(H,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDRKISCEIKZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

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